1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a piperidine ring, and a chlorobenzyl group, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorobenzyl group, and the coupling with piperidine. Common reagents used in these reactions include chlorobenzyl chloride, furan-2-carboxylic acid, and piperidine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(((2-Bromobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide
- 1-(5-(((2-Methylbenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide
Uniqueness
1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying specific chemical and biological processes.
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-4-2-1-3-14(16)11-26-12-15-5-6-17(25-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKGJYBDTZLYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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